molecular formula C6H2Cl2FI B3089038 1,2-Dichloro-3-fluoro-4-iodobenzene CAS No. 1188535-58-1

1,2-Dichloro-3-fluoro-4-iodobenzene

Cat. No.: B3089038
CAS No.: 1188535-58-1
M. Wt: 290.89
InChI Key: XOOVYHNHQRYCCG-UHFFFAOYSA-N
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Description

1,2-Dichloro-3-fluoro-4-iodobenzene is a chemical compound with the molecular formula C6H2Cl2FI . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular weight of this compound is 290.89 . The InChI key, which is a unique identifier for the compound, is XOOVYHNHQRYCCG-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 290.89 .

Scientific Research Applications

Organometallic Chemistry and Catalysis

1,2-Dichloro-3-fluoro-4-iodobenzene, like its fluorinated benzene counterparts, is recognized for its role in organometallic chemistry and catalysis. The presence of fluorine substituents diminishes the ability to donate π-electron density, making fluorobenzenes weakly interacting with metal centers. This property allows for their use as non-coordinating solvents or readily displaced ligands in transition-metal-based catalysis. Organometallic complexes involving fluorobenzenes demonstrate trends in binding strength with increased fluorination and various substitution patterns. C-H and C-F bond activation reactions can be induced using suitable reactive transition metal complexes, offering opportunities for their exploitation in organic synthesis (Pike, Crimmin, & Chaplin, 2017).

Environmental Biodegradation

Fluorinated benzenes, including those structurally related to this compound, are often used in the industrial synthesis of pharmaceutical and agricultural chemicals. Their biodegradation potential is critical for environmental considerations. Studies on microbial strains capable of degrading such compounds highlight the importance of understanding and leveraging microbial pathways for environmental cleanup. Labrys portucalensis, for instance, has been shown to degrade difluorobenzenes, demonstrating the potential for bioremediation strategies in mitigating pollution from these organic compounds (Moreira, Amorim, Carvalho, & Castro, 2009).

Vibrational Spectroscopy

The vibrational spectra of halogenated benzenes, including those similar to this compound, have been extensively studied using mass-analyzed threshold ionization (MATI) spectroscopy. These studies provide valuable insights into the electronic states and molecular vibrations of halobenzene cations. Understanding the vibrational properties of such molecules is crucial for applications in molecular spectroscopy and the development of materials with specific electronic characteristics (Kwon, Kim, & Kim, 2002).

Synthetic Chemistry

The chemical reactivity and versatility of this compound and related compounds are leveraged in synthetic chemistry for constructing complex molecular structures. These compounds serve as precursors or intermediates in various organic transformations, including cross-coupling reactions, halogenation, and nucleophilic substitution processes. Such applications are fundamental in the synthesis of new materials, pharmaceuticals, and agrochemicals, underscoring the importance of halogenated benzenes in modern synthetic strategies (Diemer, Leroux, & Colobert, 2011).

Safety and Hazards

1,2-Dichloro-3-fluoro-4-iodobenzene is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Properties

IUPAC Name

1,2-dichloro-3-fluoro-4-iodobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2FI/c7-3-1-2-4(10)6(9)5(3)8/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOOVYHNHQRYCCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Cl)Cl)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2FI
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.89 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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